![molecular formula C10H12N2O2S4 B13139403 3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione CAS No. 41270-44-4](/img/structure/B13139403.png)
3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione is a complex organic compound characterized by its unique structure, which includes two thiazolidine rings connected by a dithioxo bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione typically involves the reaction of thiazolidine derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of phase transfer catalysis to facilitate the reaction between thiazolidine and sulfur donors . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione .
化学反応の分析
Types of Reactions
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidine derivatives.
科学的研究の応用
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione involves its interaction with molecular targets through its dithioxo and thiazolidine groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
類似化合物との比較
Similar Compounds
1,2-Dithietes: Compounds with similar dithioxo groups but different ring structures.
1,2-Dithioxo Compounds: Compounds with dithioxo groups stabilized by resonance effects.
Uniqueness
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione is unique due to its specific thiazolidine ring structure and the presence of two dithioxo groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
41270-44-4 |
|---|---|
分子式 |
C10H12N2O2S4 |
分子量 |
320.5 g/mol |
IUPAC名 |
3-ethyl-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H12N2O2S4/c1-3-11-7(13)5(17-9(11)15)6-8(14)12(4-2)10(16)18-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
LSPWFIQGPMHETM-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


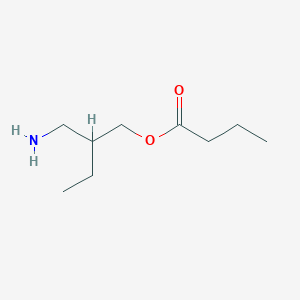

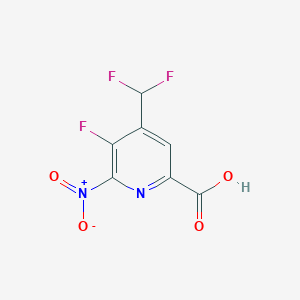
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
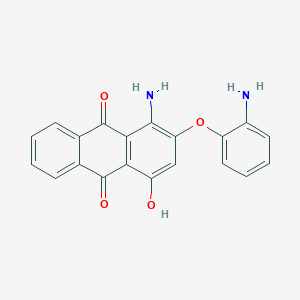
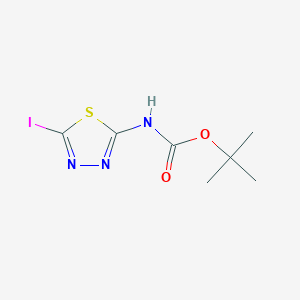
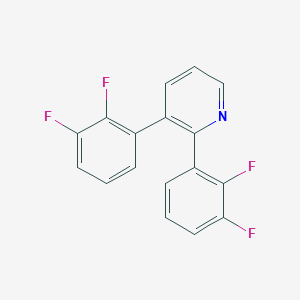
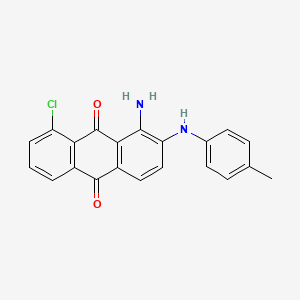
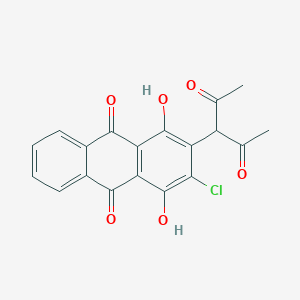
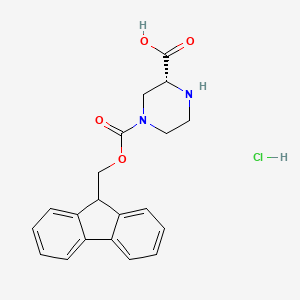
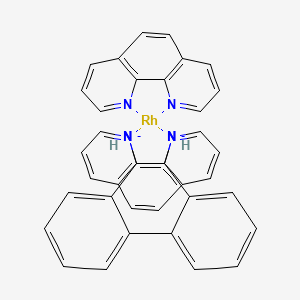
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
